molecular formula C12H21N5 B1488492 6-(4-aminopiperidin-1-yl)-N,N,2-trimethylpyrimidin-4-amine CAS No. 1903739-86-5

6-(4-aminopiperidin-1-yl)-N,N,2-trimethylpyrimidin-4-amine

Cat. No. B1488492
CAS RN: 1903739-86-5
M. Wt: 235.33 g/mol
InChI Key: HGLZURXSMXVAOR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry. Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The optimization of lipophilic substitution within a series of 4-benzyl-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-4-amines provided ATP-competitive, nano-molar inhibitors .


Molecular Structure Analysis

Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . The molecular formula of “6-(4-Aminopiperidin-1-yl)-N,N-diethylpyrimidin-4-amine hydrochloride” is C13H24ClN5 .


Chemical Reactions Analysis

The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .

Scientific Research Applications

Histamine H4 Receptor Ligands

A study by Altenbach et al. (2008) focused on 2-aminopyrimidines as ligands of the histamine H4 receptor (H4R). They synthesized a series of compounds, optimizing the core pyrimidine moiety and other positions on the ring, resulting in potent in vitro activity and effectiveness as an anti-inflammatory agent in animal models. This supports the potential of H4R antagonists in pain management (Altenbach et al., 2008).

Pyrimidine Derivatives Synthesis

Prostakov et al. (1967) and Kuznetsov et al. (1994) contributed to the chemical synthesis domain by preparing various pyrimidine derivatives, including those related to 4-aminopiperidines. Their work highlights the broad spectrum of biological activity associated with these compounds (Prostakov et al., 1967); (Kuznetsov et al., 1994).

Alzheimer's Disease Treatment

Mohamed et al. (2012) investigated 2-benzylpiperidin-N-benzylpyrimidin-4-amines for treating Alzheimer's disease. They evaluated these compounds for their anti-cholinesterase, anti-Aβ-aggregation, and anti-β-secretase activities. One compound, in particular, showed promise as a multifunctional candidate for treating Alzheimer's disease (Mohamed et al., 2012).

Supramolecular Reagents

Aakeröy et al. (2007) synthesized a series of bifunctional pyridine-aminopyrimidine/aminopyridine supramolecular reagents. These compounds were characterized by X-ray crystallography and exhibited significant hydrogen-bonding motifs, underscoring their potential in crystal engineering and supramolecular chemistry (Aakeröy et al., 2007).

Anticancer Activities

Demirci and Demirbas (2019) synthesized novel Mannich bases starting from 6-(4-phenyl-piperazin-1-yl)pyridine-3-ylamine, enhancing its biological activity. These compounds showed moderate cytotoxic activity against prostate cancer cell lines, highlighting their potential in anticancer drug development (Demirci & Demirbas, 2019).

Steric Variations in Ligands

Qayyum et al. (2008) discussed the synthesis and structural consequences of steric variations in ligands containing aminopyridines. This work provides valuable insights into the relationship between molecular structure and chemical reactivity, relevant for catalysis and material science (Qayyum et al., 2008).

Mechanism of Action

Safety and Hazards

The safety data sheet for a related compound, Phenylboronic acid, indicates that it is harmful if swallowed . It’s important to handle all chemical compounds with care and follow safety guidelines.

Future Directions

Given its potential for drug discovery, biotechnology, and materials science, “6-(4-aminopiperidin-1-yl)-N,N,2-trimethylpyrimidin-4-amine” could be a subject of future research. The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

properties

IUPAC Name

6-(4-aminopiperidin-1-yl)-N,N,2-trimethylpyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21N5/c1-9-14-11(16(2)3)8-12(15-9)17-6-4-10(13)5-7-17/h8,10H,4-7,13H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGLZURXSMXVAOR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)N(C)C)N2CCC(CC2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-(4-aminopiperidin-1-yl)-N,N,2-trimethylpyrimidin-4-amine
Reactant of Route 2
Reactant of Route 2
6-(4-aminopiperidin-1-yl)-N,N,2-trimethylpyrimidin-4-amine
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
6-(4-aminopiperidin-1-yl)-N,N,2-trimethylpyrimidin-4-amine
Reactant of Route 4
Reactant of Route 4
6-(4-aminopiperidin-1-yl)-N,N,2-trimethylpyrimidin-4-amine
Reactant of Route 5
Reactant of Route 5
6-(4-aminopiperidin-1-yl)-N,N,2-trimethylpyrimidin-4-amine
Reactant of Route 6
Reactant of Route 6
6-(4-aminopiperidin-1-yl)-N,N,2-trimethylpyrimidin-4-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.